

# PKM2 activator 4 molecular structure and properties

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## An In-Depth Technical Guide to PKM2 Activator 4

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activity of **PKM2 activator 4**, a small molecule compound investigated for its potential in cancer therapy. This document is intended for researchers, scientists, and professionals in the field of drug development.

## **Molecular Structure and Properties**

**PKM2 activator 4** is a modulator of the pyruvate kinase M2 (PKM2) isoenzyme, a key player in cancer cell metabolism.[1][2] Understanding its chemical and physical properties is fundamental to its application in research and drug discovery.

### **Chemical Structure and Identification**

The precise chemical structure of the compound designated as "**PKM2 activator 4**" is associated with the CAS number 781656-66-4.[1][2] Its molecular formula is C16H16N2O4S.[1] [2] While a definitive IUPAC name is not readily available in the public domain, the structural information is crucial for its synthesis and characterization.

## **Physicochemical Properties**



A summary of the key quantitative data for **PKM2 activator 4** is presented in the table below. This information is essential for its handling, formulation, and experimental use.

Property	Value	Reference
CAS Number	781656-66-4	[1][2]
Molecular Formula	C16H16N2O4S	[1][2]
Molecular Weight	332.37 g/mol	[1]
Activation Constant (AC50)	1-10 μΜ	[1]

## **Mechanism of Action and Signaling Pathway**

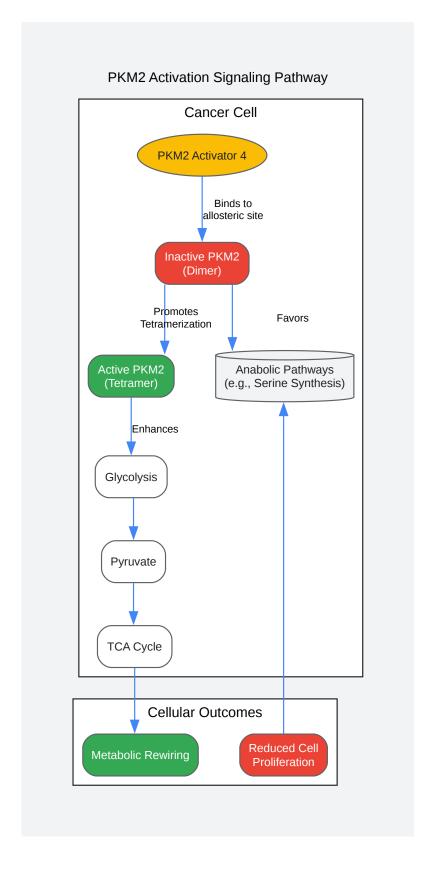
PKM2 activators, including **PKM2 activator 4**, exert their biological effects by modulating the quaternary structure and enzymatic activity of the PKM2 protein.

#### Allosteric Activation of PKM2

In cancer cells, PKM2 predominantly exists in a less active dimeric form, which diverts glucose metabolites towards anabolic processes, thereby supporting cell proliferation.[3] Small molecule activators bind to an allosteric site on PKM2, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[4][5] This binding event induces a conformational change that promotes the formation of the highly active tetrameric form of the enzyme.[4][5] The stabilized tetramer enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, a critical step in glycolysis.[3]

The following diagram illustrates the signaling pathway of PKM2 activation by a small molecule activator.





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Caption: Signaling pathway of PKM2 activation by a small molecule activator.



## **Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment of **PKM2 activator 4**'s efficacy and mechanism of action.

## **PKM2 Activation Assay**

This protocol outlines a general method for determining the in vitro enzymatic activity of PKM2 in the presence of an activator.

Objective: To measure the half-maximal activation concentration (AC50) of PKM2 activator 4.

#### Materials:

- Recombinant human PKM2 enzyme
- PKM2 activator 4
- Phosphoenolpyruvate (PEP)
- Adenosine diphosphate (ADP)
- Lactate dehydrogenase (LDH)
- NADH
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

#### Procedure:

- Prepare a stock solution of **PKM2 activator 4** in a suitable solvent (e.g., DMSO).
- Create a serial dilution of the activator in the assay buffer.
- In a 96-well plate, add the assay buffer, NADH, LDH, and ADP to each well.



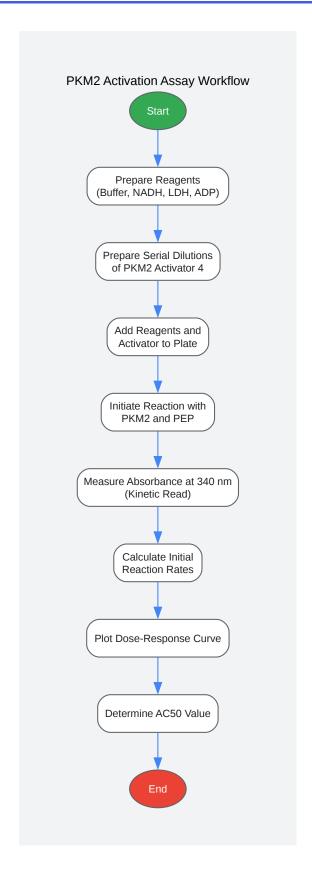




- Add the serially diluted **PKM2 activator 4** to the respective wells.
- Initiate the reaction by adding a mixture of recombinant PKM2 and PEP.
- Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
- Calculate the initial reaction rates for each activator concentration.
- Plot the reaction rates against the logarithm of the activator concentration and fit the data to a dose-response curve to determine the AC50 value.

The following diagram illustrates the general experimental workflow for a PKM2 activation assay.





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Caption: General workflow for a PKM2 enzymatic activation assay.



## **Biological Effects and Therapeutic Potential**

Activation of PKM2 by small molecules like **PKM2 activator 4** has been shown to have significant effects on cancer cell metabolism and growth.

## **Metabolic Reprogramming**

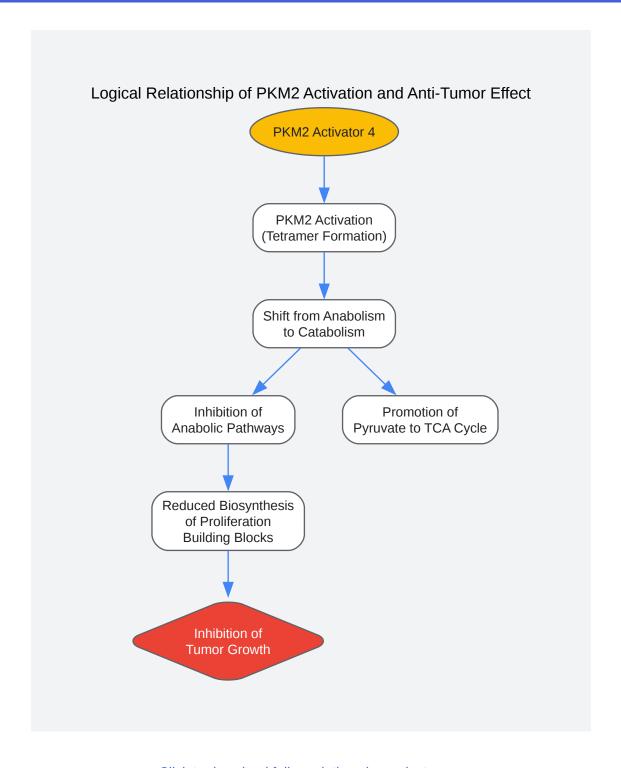
By forcing PKM2 into its active tetrameric state, activators redirect glycolytic flux towards pyruvate production and the TCA cycle, and away from anabolic pathways that support cell proliferation.[6] This metabolic rewiring can lead to a dependency on extracellular nutrients, such as serine, as the cell's ability to synthesize them de novo from glycolytic intermediates is diminished.[6][7]

## **Anti-Tumor Activity**

The inhibition of anabolic metabolism and the promotion of a more catabolic state by PKM2 activators can suppress tumor growth.[4][5] This approach represents a promising therapeutic strategy for cancers that are highly dependent on the metabolic advantages conferred by the dimeric form of PKM2.[8] **PKM2 activator 4**, with its demonstrated ability to activate PKM2, is a valuable tool for investigating this therapeutic hypothesis.[1]

The logical relationship between PKM2 activation and its anti-tumor effects is depicted below.





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Caption: Logical flow from PKM2 activation to tumor growth inhibition.

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